molecular formula C18H19ClN2O4 B450444 2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide

Cat. No.: B450444
M. Wt: 362.8g/mol
InChI Key: IZJHOIJEGMLYAD-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methoxymethylphenyl group connected through an acetohydrazide linkage.

Preparation Methods

The synthesis of 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to introduce the phenoxy group.

    Formation of the methoxymethylphenyl intermediate: This step involves the reaction of 4-methoxy-3-(methoxymethyl)benzaldehyde with a suitable reagent to form the desired intermediate.

    Condensation reaction: The final step involves the condensation of the chlorophenoxy intermediate with the methoxymethylphenyl intermediate in the presence of an acetohydrazide reagent under specific reaction conditions to form the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide stands out due to its unique structural features and potential applications. Similar compounds include:

    2-(4-chlorophenoxy)acetohydrazide: Lacks the methoxymethylphenyl group, which may result in different chemical and biological properties.

    N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide: Lacks the chlorophenoxy group, which may affect its reactivity and applications.

Properties

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C18H19ClN2O4/c1-23-11-14-9-13(3-8-17(14)24-2)10-20-21-18(22)12-25-16-6-4-15(19)5-7-16/h3-10H,11-12H2,1-2H3,(H,21,22)/b20-10+

InChI Key

IZJHOIJEGMLYAD-KEBDBYFISA-N

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC

SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC

Canonical SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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